4-(2-methoxyphenyl)-3-nitrobut-3-en-2-one
Description
4-(2-Methoxyphenyl)-3-nitrobut-3-en-2-one is a nitro-substituted α,β-unsaturated ketone with a 2-methoxyphenyl group at the 4-position of the butenone backbone. Its molecular formula is inferred to be C₁₁H₁₁NO₄, combining a nitro (-NO₂) group, a methoxy (-OCH₃) substituent at the ortho position of the phenyl ring, and a conjugated enone system.
Properties
IUPAC Name |
4-(2-methoxyphenyl)-3-nitrobut-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-8(13)10(12(14)15)7-9-5-3-4-6-11(9)16-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBINOWHQFCFRSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC=CC=C1OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxyphenyl)-3-nitrobut-3-en-2-one typically involves the nitration of a methoxyphenyl derivative followed by a series of condensation reactions. One common method includes the nitration of 2-methoxyphenyl acetic acid, followed by a Knoevenagel condensation with an appropriate aldehyde under basic conditions to form the nitrobutenone structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)-3-nitrobut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The double bond in the butenone moiety can be reduced to form a saturated ketone.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 4-(2-methoxyphenyl)-3-aminobut-3-en-2-one.
Reduction: Formation of 4-(2-methoxyphenyl)-3-nitrobutan-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Methoxyphenyl)-3-nitrobut-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(2-methoxyphenyl)-3-nitrobut-3-en-2-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The methoxyphenyl group can also interact with specific receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
4-(4-Nitrophenyl)but-3-en-2-one
4-(4-Methoxyphenyl)-3-buten-2-one
- Molecular Formula : C₁₁H₁₂O₃ (inferred from NIST data)
- Molecular Weight : ~192.21 g/mol
- Structure : Contains a para-methoxy group on the phenyl ring but lacks a nitro substituent.
- Properties :
- Electron-rich phenyl ring due to the methoxy group’s electron-donating nature.
- Likely participates in Michael additions or Diels-Alder reactions, similar to other α,β-unsaturated ketones.
- Key Difference : The absence of a nitro group diminishes electrophilicity at the β-carbon, reducing its utility in reactions requiring strong electron-withdrawing activation.
3-Buten-2-one, 4-(4-Hydroxy-3-Methoxyphenyl)
- Molecular Formula : C₁₁H₁₂O₃
- Molecular Weight : 192.21 g/mol
- Structure : Combines a hydroxyl (-OH) and methoxy group at the 4- and 3-positions of the phenyl ring.
- Properties: Increased polarity due to the hydroxyl group, enhancing solubility in polar solvents. Potential antioxidant or biological activity due to phenolic structure.
- Key Difference : The additional hydroxyl group introduces hydrogen-bonding capability, which is absent in the target compound’s purely nitro-methoxy substitution.
4-[2-(4-Methoxy-2-Nitrophenyl)-1H-Indol-3-yl]but-3-en-2-one
- Molecular Formula : C₂₀H₁₇N₂O₄
- Molecular Weight : 336.34 g/mol
- Structure : A complex hybrid incorporating a nitro-methoxyphenyl group attached to an indole ring.
- The indole moiety may confer biological activity (e.g., kinase inhibition).
- Key Difference: The indole scaffold introduces steric and electronic complexity, diverging significantly from the simpler phenyl-enone framework of the target compound.
Comparative Analysis Table
Discussion of Structural and Functional Differences
- Substituent Position : The ortho-methoxy group in the target compound introduces steric effects and electronic modulation distinct from para-substituted analogs like 4-(4-nitrophenyl)but-3-en-2-one .
- Nitro Group Impact: The β-nitro group enhances electrophilicity at the α,β-unsaturated site, favoring nucleophilic attacks compared to non-nitro analogs (e.g., 4-(4-methoxyphenyl)-3-buten-2-one) .
- Biological Relevance : Compounds with hydroxyl groups (e.g., 4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one) may exhibit antioxidant properties, whereas the target compound’s nitro group could confer different bioactivity .
Biological Activity
4-(2-Methoxyphenyl)-3-nitrobut-3-en-2-one, also known as a derivative of chalcone, is a compound that has garnered interest due to its potential biological activities. Chalcones are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to summarize the biological activity of 4-(2-methoxyphenyl)-3-nitrobut-3-en-2-one based on recent research findings.
Chemical Structure and Properties
The chemical structure of 4-(2-methoxyphenyl)-3-nitrobut-3-en-2-one can be represented as follows:
The compound features a methoxy group and a nitro group, which contribute to its reactivity and biological activity.
Antimicrobial Activity
Research has indicated that 4-(2-methoxyphenyl)-3-nitrobut-3-en-2-one exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and found that it inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several pathogens, demonstrating the compound's potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound has varying degrees of effectiveness depending on the bacterial strain.
Anticancer Activity
In vitro studies have shown that 4-(2-methoxyphenyl)-3-nitrobut-3-en-2-one possesses anticancer properties. It was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), revealing significant cytotoxic effects. The compound induced apoptosis in cancer cells, which is a critical mechanism in cancer treatment.
The biological activity of 4-(2-methoxyphenyl)-3-nitrobut-3-en-2-one is attributed to its ability to interact with cellular targets involved in various pathways:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in bacterial and cancer cells, leading to cell death.
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Modulation of Signaling Pathways : The compound affects signaling pathways related to inflammation and apoptosis, enhancing its therapeutic potential.
Case Studies
A notable case study involved the evaluation of this compound's effects on multidrug-resistant strains of bacteria. The study highlighted its ability to restore sensitivity to conventional antibiotics when used in combination therapy, indicating its potential role as an adjuvant in antimicrobial treatment strategies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
